2-Piperazine-tert-butyl-carboxamide
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Overview
Description
2-Piperazine-tert-butyl-carboxamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a tert-butyl carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazine-tert-butyl-carboxamide typically involves the reaction of piperazine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Piperazine+tert-Butyl isocyanate→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Piperazine-tert-butyl-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the piperazine ring.
Reduction: Formation of reduced derivatives with the removal of oxygen-containing groups.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
2-Piperazine-tert-butyl-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Piperazine-tert-butyl-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
N-Phenylpiperazine: Another piperazine derivative with different substituents.
N-Benzylpiperazine: A compound with a benzyl group attached to the piperazine ring.
N-Methylpiperazine: A piperazine derivative with a methyl group.
Uniqueness
2-Piperazine-tert-butyl-carboxamide is unique due to the presence of the tert-butyl carboxamide group, which imparts specific chemical properties and potential biological activities. This makes it distinct from other piperazine derivatives and suitable for specialized applications.
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2,2-dimethyl-3-piperazin-2-ylpropanamide |
InChI |
InChI=1S/C9H19N3O/c1-9(2,8(10)13)5-7-6-11-3-4-12-7/h7,11-12H,3-6H2,1-2H3,(H2,10,13) |
InChI Key |
DYHJKPNPHFCYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CNCCN1)C(=O)N |
Origin of Product |
United States |
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